CID 21902340

Description

CID 21902340 is a chemical compound registered in PubChem, a public database for chemical properties and biological activities. For instance, and highlight compounds with structural or functional similarities, such as steroid derivatives, bile acids, or toxin analogs, which are often compared using techniques like mass spectrometry (MS) and chromatography . This compound could hypothetically align with these categories, necessitating comparison with structurally or functionally related compounds to elucidate its properties.

Properties

Molecular Formula |

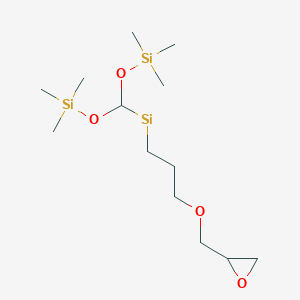

C13H30O4Si3 |

|---|---|

Molecular Weight |

334.63 g/mol |

InChI |

InChI=1S/C13H30O4Si3/c1-19(2,3)16-13(17-20(4,5)6)18-9-7-8-14-10-12-11-15-12/h12-13H,7-11H2,1-6H3 |

InChI Key |

XKIVYSHGLIJFIU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(O[Si](C)(C)C)[Si]CCCOCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane typically involves the reaction of glycidoxypropyltrimethoxysilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under an inert atmosphere at room temperature to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols.

Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.

Epoxide Ring Opening: The glycidoxy group can participate in ring-opening reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Other silanes or silanols under controlled temperature and humidity.

Epoxide Ring Opening: Nucleophiles like amines, alcohols, and thiols under mild conditions.

Major Products Formed

Hydrolysis: Silanols and methanol.

Condensation: Siloxane polymers.

Epoxide Ring Opening: Hydroxyl-functionalized products.

Scientific Research Applications

(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane has a wide range of applications in scientific research:

Material Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces.

Surface Modification: Employed to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.

Biological Applications: Utilized in the preparation of biocompatible coatings and as a crosslinking agent in the synthesis of hydrogels.

Industrial Applications: Applied in the production of adhesives, sealants, and coatings to enhance their performance

Mechanism of Action

The mechanism of action of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane involves the interaction of its functional groups with various substrates. The glycidoxy group can react with nucleophiles, leading to the formation of covalent bonds. The trimethylsiloxy groups provide hydrophobic characteristics, which can modify the surface properties of materials. These interactions enable the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares CID 21902340 (hypothetically categorized) with compounds from the evidence, focusing on structural features, analytical data, and biological activities.

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings:

Structural Analogues: Compounds like taurocholic acid (CID 6675) and DHEAS (CID 12594) share sulfated or conjugated steroid backbones, critical for binding to transporters or receptors . If this compound has a similar scaffold, its solubility or target affinity could differ based on functional group substitutions. Betulinic acid (CID 64971), a triterpenoid, demonstrates how minor structural changes (e.g., hydroxylation at C3) enhance bioactivity compared to betulin (CID 72326) .

Analytical Techniques: LC-ESI-MS with CID (Collision-Induced Dissociation) is pivotal for differentiating isomers like ginsenosides in . For this compound, this method could elucidate fragmentation patterns to confirm structural uniqueness . GC-MS () and vacuum distillation fractions might separate this compound from analogs based on volatility or polarity .

Biological Activity :

- Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit cytotoxic properties linked to macrocyclic lactones. If this compound shares this motif, its mechanism might involve membrane disruption or ion channel interference .

- Betulin-derived inhibitors () highlight the importance of hydrophobic moieties for enzyme binding. A similar design in this compound could optimize pharmacokinetics .

Pharmacological Context: and discuss chemotherapy-induced diarrhea (CID), where compounds like irinotecan metabolites cause gastrointestinal toxicity. While unrelated to PubChem this compound, this illustrates the need for comparative toxicity profiling in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.